CID 71340143
Description
CID 71340143, identified as oscillatoxin D, is a marine-derived natural product belonging to the oscillatoxin family of cyanobacterial toxins. Its chemical structure (Figure 1A) features a cyclic depsipeptide backbone with a unique side chain modification, which is critical for its biological activity . The compound is commonly isolated from cyanobacteria of the genus Oscillatoria, and its structural elucidation has been achieved through advanced analytical techniques such as GC-MS and mass spectrometry .
Key physicochemical properties of oscillatoxin D include:
Properties
CAS No. |
123394-48-9 |
|---|---|
Molecular Formula |
C4H8I2MgO |
Molecular Weight |
350.22 g/mol |
InChI |
InChI=1S/C4H8I2O.Mg/c1-2-7-3-4(5)6;/h4H,2-3H2,1H3; |
InChI Key |
FLAQJVMHXIELCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(I)I.[Mg] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71340143 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome.
Scientific Research Applications
CID 71340143 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Industrial applications include its use in manufacturing processes and material science .
Mechanism of Action
The mechanism of action of CID 71340143 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating biological processes. Detailed studies on its mechanism of action help in understanding its potential therapeutic benefits and applications .
Comparison with Similar Compounds
Structural and Functional Differences
| Compound | CID | Structural Variation | Molecular Weight | Key Bioactivity |
|---|---|---|---|---|
| Oscillatoxin D | 71340143 | Base structure with unmodified side chain | ~950–1000 Da* | Sodium channel inhibition |
| 30-Methyl-oscillatoxin D | 185389 | Methyl group at C-30 position | ~964–1014 Da* | Enhanced membrane permeability |
| Oscillatoxin E | 156582093 | Oxidized side chain at C-25 | ~966–1016 Da* | Reduced cytotoxicity |
| Oscillatoxin F | 156582092 | Truncated side chain at C-22 | ~920–970 Da* | Altered ion selectivity |
*Molecular weights estimated based on structural analogs; exact values require experimental validation .
Analytical Characterization
- This compound (Oscillatoxin D) : Characterized using GC-MS and vacuum distillation fractionation, with distinct chromatographic peaks and fragmentation patterns .
- CID 185389 (30-Methyl-oscillatoxin D) : The methyl group introduces increased hydrophobicity, likely altering its retention time in chromatographic systems compared to oscillatoxin D.
- CID 156582093 (Oscillatoxin E) : Side chain oxidation may enhance solubility in polar solvents, affecting its distribution in extraction protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
